3-Chloro-5-cyclopropoxybenzoic acid

Lipophilicity Drug design ADME prediction

3-Chloro-5-cyclopropoxybenzoic acid (CAS 1243473-10-0) is a di-substituted benzoic acid derivative (C₁₀H₉ClO₃, MW 212.63 g/mol) featuring a meta-chloro and a meta-cyclopropoxy ether group relative to the carboxylic acid moiety. This substitution pattern yields a computed LogP of 3.63, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a topological polar surface area (TPSA) of 46.5 Ų.

Molecular Formula C10H9ClO3
Molecular Weight 212.63 g/mol
Cat. No. B12115979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5-cyclopropoxybenzoic acid
Molecular FormulaC10H9ClO3
Molecular Weight212.63 g/mol
Structural Identifiers
SMILESC1CC1OC2=CC(=CC(=C2)C(=O)O)Cl
InChIInChI=1S/C10H9ClO3/c11-7-3-6(10(12)13)4-9(5-7)14-8-1-2-8/h3-5,8H,1-2H2,(H,12,13)
InChIKeyMFWCSDPMPJBQKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-5-cyclopropoxybenzoic acid (CAS 1243473-10-0): Procurement-Grade Physicochemical and Structural Profiling


3-Chloro-5-cyclopropoxybenzoic acid (CAS 1243473-10-0) is a di-substituted benzoic acid derivative (C₁₀H₉ClO₃, MW 212.63 g/mol) featuring a meta-chloro and a meta-cyclopropoxy ether group relative to the carboxylic acid moiety . This substitution pattern yields a computed LogP of 3.63, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a topological polar surface area (TPSA) of 46.5 Ų . The compound is commercially available at ≥95% purity from multiple suppliers and at 98% purity from specialized vendors for demanding synthetic applications .

Why In-Class Benzoic Acid Building Blocks Cannot Substitute for 3-Chloro-5-cyclopropoxybenzoic acid


Although benzoic acid derivatives with 3-chloro substitution or 5-alkoxy/aryloxy modifications share the same core scaffold, the specific combination of a meta-chloro atom and a meta-cyclopropoxy ether group in 3-chloro-5-cyclopropoxybenzoic acid produces a unique lipophilicity–polarity profile that cannot be replicated by simple analogs. The cyclopropoxy group contributes greater metabolic stability compared to methoxy or ethoxy congeners—cyclopropyl C–H bonds are stronger than those in linear alkyl chains, reducing susceptibility to oxidative metabolism —while the chloro substituent simultaneously modulates both electronic effects (Hammett σ) and lipophilicity increment (π-Cl ≈ 0.71). Regioisomeric variants such as 3-chloro-4-cyclopropoxybenzoic acid (CAS 869569-70-0) or 5-chloro-2-cyclopropoxybenzoic acid (CAS 959749-03-2) display altered TPSA and LogP values due to intramolecular hydrogen bonding differences between the ortho-carboxylic acid and the cyclopropoxy oxygen . Consequently, substitution of 3-chloro-5-cyclopropoxybenzoic acid with a structurally related but non-identical benzoic acid congener can disrupt SAR continuity, alter pharmacokinetic profiles of derived compounds, and compromise synthetic reproducibility in multi-step sequences [1].

Quantitative Differentiation of 3-Chloro-5-cyclopropoxybenzoic acid from Its Closest Structural Analogs


Lipophilicity (LogP) Comparison: Cyclopropoxy vs. Hydroxy and Methoxy Analogs

3-Chloro-5-cyclopropoxybenzoic acid exhibits a computed LogP of 3.63 , which is substantially higher than that of its hydroxy analog 3-chloro-5-hydroxybenzoic acid (LogP ~1.8–2.1) and its methoxy analog 3-chloro-5-methoxybenzoic acid (LogP 2.05) . Compared to the non-chlorinated analog 3-cyclopropoxybenzoic acid (LogP 1.93–2.6) , the chlorine substituent contributes an additional ~1 log unit of lipophilicity. The heightened LogP of 3-chloro-5-cyclopropoxybenzoic acid is predicted to enhance passive membrane permeability relative to more polar analogs, making it a preferred intermediate when designing analogs requiring improved cellular penetration or CNS accessibility [1].

Lipophilicity Drug design ADME prediction

Hydrogen Bond Donor Count Reduction Relative to 3-Chloro-5-hydroxybenzoic acid

The replacement of the 5-hydroxy group in 3-chloro-5-hydroxybenzoic acid with a cyclopropoxy ether in 3-chloro-5-cyclopropoxybenzoic acid reduces the hydrogen bond donor (HBD) count from 2 to 1, while maintaining the same hydrogen bond acceptor (HBA) count of 3 . This single HBD reduction is significant because each additional HBD has been estimated to decrease passive permeability by approximately 10-fold in the context of Lipinski's Rule of 5 guidelines and related empirical ADME analyses [1]. Furthermore, 3-chloro-5-hydroxybenzoic acid is a known agonist of the lactate receptor GPR81 (EC₅₀ = 16 μM for human GPR81), with the free phenolic –OH group being critical for receptor hydrogen bonding [2]; masking this hydroxyl as a cyclopropoxy ether eliminates GPR81 agonism and repurposes the scaffold for alternative target classes or as a negative control in GPR81 screening campaigns [2].

Hydrogen bonding Permeability Prodrug design

Regioisomeric Differentiation: Meta-Chloro/Meta-Cyclopropoxy vs. Alternative Substitution Patterns

The 3,5-disubstitution pattern of 3-chloro-5-cyclopropoxybenzoic acid places both substituents in a meta relationship to the carboxylic acid and to each other, resulting in a distinct electronic and steric profile compared to regioisomeric analogs. The regioisomer 5-chloro-2-cyclopropoxybenzoic acid (CAS 959749-03-2) positions the cyclopropoxy group ortho to the carboxylic acid, yielding a lower computed XLogP3 of 2.7 versus the target compound's LogP of 3.63 [1]. This ~0.9 log unit difference arises from intramolecular hydrogen bonding between the ortho-cyclopropoxy oxygen and the carboxylic acid proton, which partially masks the lipophilicity contribution of the cyclopropoxy group. The other regioisomer, 3-chloro-4-cyclopropoxybenzoic acid (CAS 869569-70-0), shares the same molecular formula and molecular weight but places the cyclopropoxy group para to the carboxylic acid, altering the electronic resonance effects on the carboxylate and potentially affecting reactivity in amide coupling and esterification reactions .

Regiochemistry SAR Physicochemical profiling

Purity Grade Availability: 98% (HPLC) from Specialized Vendors

3-Chloro-5-cyclopropoxybenzoic acid is commercially available at 98% purity (HPLC) from dedicated research chemical suppliers such as Leyan , in addition to the standard 95%+ grade offered by multiple vendors . This 98% purity tier represents a meaningful advantage over the commonly encountered 95% specification, as the 3% purity gap may correspond to residual 3-chloro-5-hydroxybenzoic acid starting material (if the cyclopropoxy group is installed via O-alkylation) or other process-related impurities. For library synthesis, parallel medicinal chemistry, or scale-up applications where stoichiometric precision is critical, the higher purity grade minimizes the risk of side reactions from impurity-derived nucleophiles and ensures consistent coupling yields [1]. In contrast, the closely related analog 3-chloro-5-methoxybenzoic acid is predominantly offered at 95% purity with fewer high-purity options .

Purity specification Procurement Synthetic reliability

Metabolic Stability Gains from Cyclopropoxy Ether vs. Free Phenol or Methoxy Ether

The cyclopropoxy ether group in 3-chloro-5-cyclopropoxybenzoic acid confers a class-level metabolic stability advantage over both the free phenol (3-chloro-5-hydroxybenzoic acid) and the methoxy ether (3-chloro-5-methoxybenzoic acid). The stronger C–H bonds of the cyclopropyl ring reduce susceptibility to cytochrome P450-mediated oxidative metabolism compared to the O–H bond (subject to direct glucuronidation/sulfation) and the O–CH₃ group (susceptible to O-demethylation) . In the broader context of cyclopropoxy-substituted benzoic acid derivatives, the cyclopropoxy group is recognized as a metabolic soft spot shielding strategy that can extend in vitro half-life in liver microsome preparations. Additionally, the carboxylic acid moiety contributes to reduced hERG binding risk due to the well-documented inhibitory effect of carboxylate groups on hERG channel interactions [1]. No direct metabolic stability data for this specific compound were identified in the public domain; however, class-level inference from cyclopropoxy-containing drug candidates supports the predicted advantage .

Metabolic stability Cyclopropyl effect Microsomal incubation

Synthetic Versatility: Chloro and Carboxylic Acid as Orthogonal Handles for Diversification

The 3-chloro-5-cyclopropoxybenzoic acid scaffold provides two distinct and chemically orthogonal diversification points: (1) the carboxylic acid (–COOH) for amide bond formation, esterification, or reduction to the benzyl alcohol, and (2) the aryl chloride (3-Cl) for transition metal-catalyzed cross-coupling reactions including Suzuki–Miyaura, Buchwald–Hartwig, and Sonogashira couplings [1]. This dual-handle architecture contrasts with non-chlorinated cyclopropoxybenzoic acids (e.g., 3-cyclopropoxybenzoic acid, CAS 1211587-15-3) which offer only a single diversification point at the carboxylic acid, limiting their utility in divergent library synthesis . The meta relationship between the chloro and cyclopropoxy substituents further ensures that neither group electronically deactivates or sterically obstructs the other's reactivity, unlike ortho-substituted analogs where steric congestion can reduce cross-coupling yields [1].

Synthetic diversification Cross-coupling Amide library synthesis

Optimal Application Scenarios for 3-Chloro-5-cyclopropoxybenzoic acid Based on Quantified Differentiation


Medicinal Chemistry Lead Optimization Requiring Enhanced Lipophilicity and Metabolic Stability

Research teams optimizing lead compounds that suffer from high metabolic clearance due to phenolic or methoxy substituents can deploy 3-chloro-5-cyclopropoxybenzoic acid as a late-stage diversification building block. The cyclopropoxy ether replaces metabolically labile groups, while the LogP of 3.63 provides a theoretical ~10- to 100-fold increase in membrane permeability compared to more polar hydroxy analogs (LogP ~1.8–2.1) . The single HBD count (vs. 2 for 3-chloro-5-hydroxybenzoic acid) further supports oral absorption potential [1].

GPR81-Targeted Probe Development Requiring a Matched Pharmacologically Inactive Control

Investigators studying lactate receptor GPR81 biology who use 3-chloro-5-hydroxybenzoic acid (hGPR81 EC₅₀ = 16 μM) as a tool agonist can employ 3-chloro-5-cyclopropoxybenzoic acid as a structurally matched negative control compound. The cyclopropoxy ether cap eliminates the free phenolic –OH essential for GPR81 hydrogen bonding while preserving the benzoic acid scaffold, chloro substitution pattern, and molecular geometry . This enables well-controlled structure-activity relationship studies where the only pharmacophoric difference is the masking of the hydroxyl group.

Divergent Parallel Library Synthesis in Hit-to-Lead Programs

Drug discovery teams executing parallel amide library synthesis can leverage the dual-handle architecture of 3-chloro-5-cyclopropoxybenzoic acid for sequential diversification: first, amide coupling at the –COOH group to generate a core amide library, followed by Suzuki or Buchwald–Hartwig cross-coupling at the 3-chloro position to introduce aryl, heteroaryl, or amine diversity [1]. The 98% purity grade available from specialized vendors ensures consistent amide coupling yields across large compound arrays . This two-step, one-scaffold strategy can rapidly generate 100–1,000+ analogs from a single building block, significantly accelerating SAR exploration compared to using non-halogenated benzoic acid scaffolds.

Agrochemical Intermediate Development Requiring Chlorinated Aryl Carboxylic Acid Synthons

In agrochemical discovery, chlorinated benzoic acid derivatives are privileged intermediates for herbicides and fungicides. The 3-chloro-5-cyclopropoxybenzoic acid scaffold combines the bioactive chloro substituent with a cyclopropoxy group that can modulate lipophilicity and field stability. The meta relationship between substituents enables clean reactivity in subsequent transformations without the steric complications encountered with ortho-substituted regioisomers such as 5-chloro-2-cyclopropoxybenzoic acid [2]. Procurement specifications at both 95% (screening-scale) and 98% (scale-up) purity provide flexibility across discovery and process development stages.

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